molecular formula C9H10FNO2 B268303 2-(4-Fluorophenoxy)propanamide

2-(4-Fluorophenoxy)propanamide

Cat. No.: B268303
M. Wt: 183.18 g/mol
InChI Key: BJYWRJHZUGUFME-UHFFFAOYSA-N
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Description

2-(4-Fluorophenoxy)propanamide is a fluorinated phenoxy-propanamide derivative characterized by a propanamide backbone substituted with a 4-fluorophenoxy group at the second carbon. This compound belongs to a broader class of phenoxy-propanamides, which are studied for their diverse pharmacological properties, including antimicrobial, metabolic, and neurological activities . The fluorine atom at the para position of the phenoxy ring enhances electron-withdrawing effects, influencing the compound’s lipophilicity, metabolic stability, and receptor binding affinity.

Properties

Molecular Formula

C9H10FNO2

Molecular Weight

183.18 g/mol

IUPAC Name

2-(4-fluorophenoxy)propanamide

InChI

InChI=1S/C9H10FNO2/c1-6(9(11)12)13-8-4-2-7(10)3-5-8/h2-6H,1H3,(H2,11,12)

InChI Key

BJYWRJHZUGUFME-UHFFFAOYSA-N

SMILES

CC(C(=O)N)OC1=CC=C(C=C1)F

Canonical SMILES

CC(C(=O)N)OC1=CC=C(C=C1)F

Origin of Product

United States

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The table below compares 2-(4-Fluorophenoxy)propanamide with structurally related analogs:

Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol) Key Properties
This compound C9H10FNO2 4-Fluorophenoxy, propanamide 183.18 Moderate lipophilicity, metabolic stability
2-(4-Chlorophenoxy)-2-methyl-N-(1H-tetrazol-5-yl)propanamide (Compound 1) C11H12ClN5O2 4-Chlorophenoxy, tetrazole, methyl group 289.70 Enhanced metabolic stability, higher polarity due to tetrazole
(2S)-2-(4-Fluorophenoxy)-N-[2-(4-morpholinyl)ethyl]propanamide C15H21FN2O3 4-Fluorophenoxy, morpholinyl ethyl group 296.34 Improved solubility (morpholine), stereospecific activity
Safinamide (Propanamide with 3-fluorobenzyloxy) C17H19F2N3O3 3-Fluorobenzyloxy, benzylamino 327.35 High CNS penetration, MAO-B inhibition

Key Observations :

  • Functional Group Additions : The morpholinyl ethyl group in the (2S)-derivative enhances aqueous solubility, critical for oral bioavailability .
  • Hybrid Structures: Safinamide’s 3-fluorobenzyloxy and benzylamino groups confer dual mechanisms (e.g., MAO-B inhibition and glutamate release modulation), distinguishing it from simpler fluorophenoxy analogs .

Pharmacological Activity

Antimicrobial Activity
  • 2-(2,4-Dichlorophenoxy)propanamide (MBX 1642): Exhibits potent inhibition of Pseudomonas aeruginosa (IC50 = 0.8 µM), attributed to the electron-withdrawing dichloro-substitution enhancing target binding .
  • This compound: While direct data are lacking, fluorinated analogs generally show moderate antimicrobial activity due to balanced lipophilicity and membrane penetration .
Metabolic and Neurological Activity
  • Tetrazole Analog (Compound 1) : Demonstrates efficacy in rat models of type 2 diabetes (DMT2) and dyslipidemia, with 80% oral bioavailability, likely due to tetrazole-mediated resistance to hydrolysis .
  • Safinamide : Approved for Parkinson’s disease, inhibits MAO-B (Ki = 0.45 µM) and modulates glutamate release, with a plasma half-life of 20–30 hours in humans .

Pharmacokinetic and Biopharmaceutical Profiles

Compound Name Bioavailability (%) Half-Life (h) Key Metabolites
This compound Not reported Not reported Likely glucuronidated
Tetrazole Analog (Compound 1) 80 4.5 Stable (no hydrolysis)
Safinamide 95 20–30 O-dealkylated metabolites

Notes:

  • The tetrazole group in Compound 1 prevents amide bond hydrolysis, enhancing stability compared to this compound .
  • Safinamide’s long half-life is attributed to its benzyloxy group and slow hepatic clearance .

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